4,5-b']Dithiophene
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Overview
Description
4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene is a heterocyclic compound that consists of two thiophene rings fused together. This compound is known for its stable and electron-rich structure, making it a valuable candidate in various scientific and industrial applications. The unique arrangement of sulfur atoms within the thiophene rings contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene typically involves the following steps:
Formation of 5,9-dimethyldec-1-yne: Lithium acetylide ethylenediamine complex is suspended in dimethyl sulfoxide under argon protection at 0°C. 1-bromo-3,7-dimethyloctane is added dropwise, and the mixture is stirred overnight at room temperature.
Formation of 2,6,13,17-tetramethyloctadec-9-yne: The previous product is reacted with n-butyl lithium and anhydrous hexamethylphosphoramide under argon protection.
Final Product Formation: The intermediate product is brominated using N-bromosuccinimide in dimethylformamide at room temperature.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene stands out due to its unique substitution pattern and electron-rich structure, which enhances its stability and reactivity. Compared to other thienothiophene isomers, it exhibits distinct optoelectronic properties, making it more suitable for applications in organic electronics and photovoltaics .
Properties
Molecular Formula |
C21H17FN2O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-fluorophenyl)carbamothioate |
InChI |
InChI=1S/C21H17FN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27) |
InChI Key |
NQOWGRDWKNAZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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